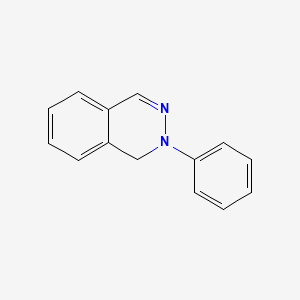
Phthalazine, 1,2-dihydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazine, 1,2-dihydro-2-phenyl- is a heterocyclic organic compound that belongs to the class of phthalazines. Phthalazines are bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities. The compound is known for its unique structure, where a pyridazine ring is fused with a benzene ring, making it a rare and interesting molecule in the field of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phthalazine, 1,2-dihydro-2-phenyl- can be synthesized through various methods. One common synthetic route involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method includes the use of zirconium oxide nanoparticles as a catalyst under solvent-free conditions. This involves a three-component reaction of phthalhydrazide, aromatic aldehydes, and malononitrile .
Industrial Production Methods: Industrial production methods for phthalazine derivatives often involve multi-component reactions (MCRs) due to their efficiency and shorter reaction times. These methods are advantageous as they allow for the synthesis of complex heterocyclic compounds from simple and readily available starting materials .
Análisis De Reacciones Químicas
Types of Reactions: Phthalazine, 1,2-dihydro-2-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be photoreduced in the S1 state to form 1,2-dihydro-1-phthalazinyl radical, which can then undergo hydrogen abstraction to form 1,2-dihydrophthalazine .
Common Reagents and Conditions: Common reagents used in the reactions of phthalazine derivatives include hydrazine hydrate, aromatic aldehydes, malononitrile, and zirconium oxide nanoparticles. Reaction conditions often involve solvent-free environments and the use of catalysts to enhance reaction efficiency .
Major Products Formed: The major products formed from the reactions of phthalazine, 1,2-dihydro-2-phenyl- include 1,2-dihydrophthalazine and 1,1′,2,2′-tetrahydro-1,1′-biphthalazine. These products are formed through different reaction pathways involving photoreduction and dimerization .
Aplicaciones Científicas De Investigación
Phthalazine, 1,2-dihydro-2-phenyl- has a wide range of scientific research applications. It is used in the synthesis of various pharmacologically active compounds, including antihistamines, vascular endothelial growth factor receptor inhibitors, and antihypertensive agents . Additionally, phthalazine derivatives are known for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities . These compounds are also crucial precursors in the synthesis of many other compounds with interesting pharmacological properties, such as phosphodiesterase inhibitors and blood platelet aggregation inhibitors .
Mecanismo De Acción
The mechanism of action of phthalazine, 1,2-dihydro-2-phenyl- involves its interaction with various molecular targets and pathways. For example, phthalazine derivatives are known to inhibit p38MAP kinase, bind selectively to gamma-aminobutyric acid (GABA) receptors, and inhibit cyclooxygenase-2 (COX-2) enzymes . These interactions contribute to the compound’s diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects .
Comparación Con Compuestos Similares
Phthalazine, 1,2-dihydro-2-phenyl- is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include quinoxaline, cinnoline, and quinazoline, which are isomeric with phthalazine . phthalazine derivatives exhibit a broader range of biological activities and are used in the synthesis of a wider variety of pharmacologically active compounds .
Similar Compounds
- Quinoxaline
- Cinnoline
- Quinazoline
Phthalazine, 1,2-dihydro-2-phenyl- stands out due to its unique structure and the diverse range of applications in scientific research and pharmacology.
Propiedades
Número CAS |
128174-77-6 |
|---|---|
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-phenyl-1H-phthalazine |
InChI |
InChI=1S/C14H12N2/c1-2-8-14(9-3-1)16-11-13-7-5-4-6-12(13)10-15-16/h1-10H,11H2 |
Clave InChI |
RSSGKNIPDNJYDI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C=NN1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



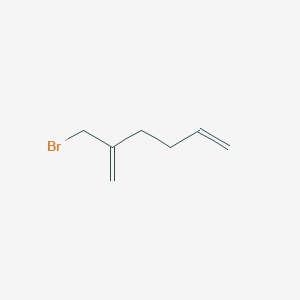
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
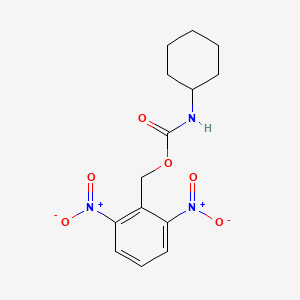
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
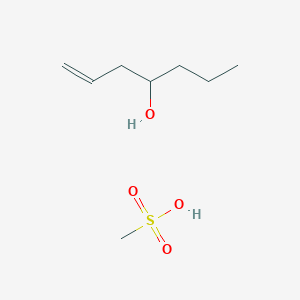

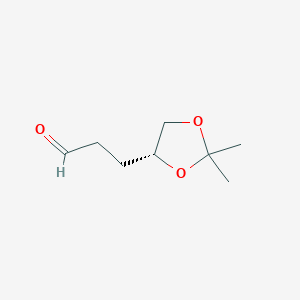
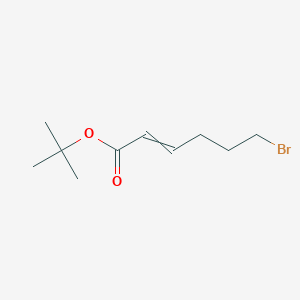
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)
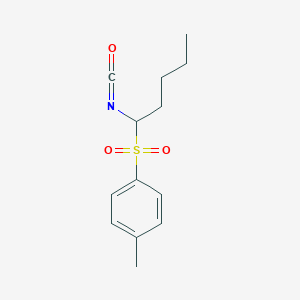

![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
